1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with a pyrrole ring substituted with a hydroxypropyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2,5-dimethylpyrrole with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces the hydrogen atom on the pyrrole ring. The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to form the aldehyde group at the 3-position of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane, phosphorus tribromide (PBr3) in tetrahydrofuran.
Major Products Formed
Oxidation: 1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-methanol.
Substitution: 1-(3-Chloropropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.
Scientific Research Applications
1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving pyrrole derivatives. It can also serve as a probe to investigate the binding interactions of pyrrole-containing compounds with biological macromolecules.
Industry: Used in the production of specialty chemicals, such as dyes and pigments, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved can vary, but the compound’s ability to form stable complexes with biological macromolecules is a key factor in its activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole
- 1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-methanol
- 1-(3-Chloropropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Uniqueness
1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both a hydroxypropyl group and an aldehyde group on the pyrrole ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(3-hydroxypropyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-6-10(7-13)9(2)11(8)4-3-5-12/h6-7,12H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBWFTLYEHAPMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCCO)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.